
2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide, also known as CR4056, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies for the treatment of pain and inflammation.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. By inhibiting COX-2, 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide can reduce the production of prostaglandins and thereby alleviate pain and inflammation. Additionally, 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has been shown to modulate the endocannabinoid system, which is involved in the regulation of pain, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical models. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a key role in neuroinflammation. Additionally, 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has been shown to increase the levels of endocannabinoids, such as anandamide, which are involved in the regulation of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide in lab experiments include its high yield and purity, its well-characterized mechanism of action, and its promising therapeutic potential. However, the limitations of using 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experimental settings, and its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide. One area of interest is the development of novel formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential neuroprotective effects of 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide in clinical settings, particularly in the context of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide and to identify potential off-target effects of the compound.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide involves the reaction of 4-chlorobenzoyl chloride with isopropyl alcohol in the presence of a base, followed by the reaction of the resulting intermediate with N-(3-isopropoxypropyl)acetamide. The yield of the synthesis process is high, and the purity of the compound can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has been extensively studied for its potential therapeutic applications in various preclinical models. The compound has shown significant analgesic and anti-inflammatory effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. Moreover, 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(3-propan-2-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-11(2)18-9-3-8-16-14(17)10-12-4-6-13(15)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMQESUHHCSGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

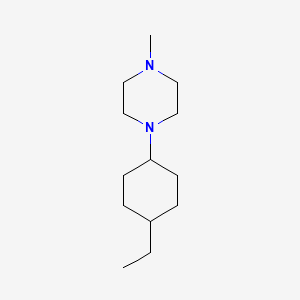
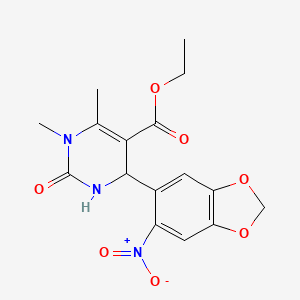
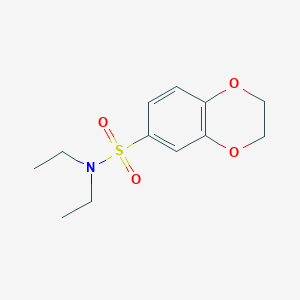

![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5177886.png)
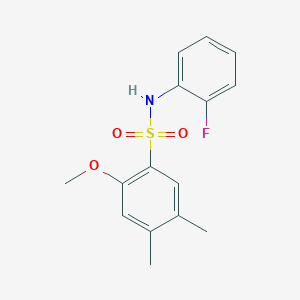
![5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5177896.png)

![N-[2-(2-naphthyloxy)ethyl]-1-butanamine oxalate](/img/structure/B5177918.png)

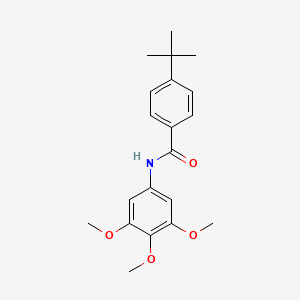
![4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5177947.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide trifluoroacetate](/img/structure/B5177948.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5177949.png)